4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-[(Dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine is a useful research compound. Its molecular formula is C14H21N3O3S and its molecular weight is 311.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluorescence Enhancement
The study of fluorescence enhancement in related compounds, such as those involving N-phenyl substitutions, highlights the "amino conjugation effect" which leads to a more planar ground-state geometry, red-shifted absorption, and fluorescence spectra. These effects contribute to high fluorescence quantum yields, suggesting potential applications in developing fluorescent probes or materials for optical devices (Yang et al., 2002).
Thermal Stability and Material Properties
Research into pyridine-containing polyimides, including the synthesis of new monomers like 4-(4,4′-diaminotriphenylamine)-2,6-bis(4-methylphenyl)pyridine, demonstrates high glass transition temperatures and excellent thermal stability. These materials' solubility in various organic solvents and ability to form tough, flexible films suggest applications in high-performance polymers for electronics or aerospace industries (Wang et al., 2008).
Enantioselective Synthesis
The enantioselectivity of Candida rugosa lipase in the kinetic resolution of 4-(2-difluoromethoxyphenyl)-substituted 1,4-dihydropyridine 3,5-diesters, affected by acyl chain length and branching, is crucial for synthesizing enantiomerically pure compounds. This can be applied in the synthesis of bioactive molecules or drug intermediates, providing a method for obtaining specific enantiomers of pharmaceuticals (Sobolev et al., 2002).
Properties
IUPAC Name |
4-[(dimethylsulfamoylamino)methyl]-1-(4-methylphenyl)-2-oxopyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3S/c1-11-4-6-13(7-5-11)17-10-12(8-14(17)18)9-15-21(19,20)16(2)3/h4-7,12,15H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKEUKRPRNVHTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.